![molecular formula C23H23NO6 B557469 Fmoc-Glu(OAll)-OH CAS No. 133464-46-7](/img/structure/B557469.png)
Fmoc-Glu(OAll)-OH
Overview
Description
Fmoc-Glu(OAll)-OH, a synthetic amino acid, is an important component of peptides and proteins. It is a derivative of the natural amino acid glutamate, and is used in a variety of laboratory and scientific applications. Fmoc-Glu(OAll)-OH is often used in the synthesis of peptides and proteins, as it is able to form strong peptide bonds with other amino acids. It is also used in biochemical research, as it is able to interact with a wide range of biological molecules.
Scientific Research Applications
Peptide Synthesis
Fmoc-Glu(OAll)-OH is used as a building block for solid phase peptide synthesis . The Fmoc group provides protection for the amino group during the synthesis process, and the OAll group can be selectively removed to reveal the carboxyl group for peptide bond formation.
Functional Group Transformation
The allyl ester functional group (OAll) in Fmoc-Glu(OAll)-OH can participate in various organic synthesis reactions, such as hydrogenation, oxidation, and condensation . This makes it a versatile reagent in the synthesis of complex organic molecules.
Synthesis of Cyclic Peptides
Fmoc-Glu(OAll)-OH is used as an orthogonally-protected building block for the synthesis of head-to-tail cyclic peptides . Cyclic peptides have a variety of biological activities and are important in drug discovery.
4. Synthesis of Branched Esters and Amides The OAll group in Fmoc-Glu(OAll)-OH can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBARFFNYOKIAX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427066 | |
Record name | Fmoc-Glu(OAll)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OAll)-OH | |
CAS RN |
133464-46-7 | |
Record name | Fmoc-Glu(OAll)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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